molecular formula C10H12O2 B1516968 (3-(Allyloxy)phenyl)methanol CAS No. 34905-07-2

(3-(Allyloxy)phenyl)methanol

Cat. No.: B1516968
CAS No.: 34905-07-2
M. Wt: 164.2 g/mol
InChI Key: WZFMBOJMKSQRJZ-UHFFFAOYSA-N
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Description

“(3-(Allyloxy)phenyl)methanol” is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.2 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7,11H,1,6,8H2 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 164.2 .

Scientific Research Applications

Photochemistry of 5-Allyloxy-tetrazoles

A study on the photochemistry of 5-allyloxy-tetrazoles, closely related to (3-(Allyloxy)phenyl)methanol, examined their behavior in various solvents like methanol. The primary photochemical process was the elimination of molecular nitrogen, leading to the formation of 1,3-oxazines. Secondary reactions led to the production of phenyl vinyl-hydrazines, enamines, aniline, and phenyl-isocyanate. Transient absorption, detected by laser flash photolysis, suggests the formation of triplet 1,3-biradicals from the excited 5-allyloxy-tetrazoles (Frija et al., 2008).

Electrosynthesis in Methanol

Anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol provided insights into electrosynthesis. The reaction led to the formation of an α-methoxylated product with good yield. This research points towards the potential electrosynthetic applications of this compound and related compounds (Furuta & Fuchigami, 1998).

Synthesis of 3-Methoxy-1-propanol

Research involving the addition of methanol to allyl alcohol using metal oxide catalysts resulted in the selective formation of 3-methoxy-1-propanol. This finding is relevant for understanding how this compound might behave under similar conditions (Yamakawa et al., 2001).

Impact on Lipid Dynamics

A study on methanol's effect on lipid dynamics in biological and synthetic membranes showed significant impact. This research could be relevant for understanding the solvent effects of compounds like this compound in similar environments (Nguyen et al., 2019).

Safety and Hazards

The safety data sheet (SDS) for “(3-(Allyloxy)phenyl)methanol” should be referred to for comprehensive safety and hazard information . Always handle chemicals with appropriate safety measures.

Properties

IUPAC Name

(3-prop-2-enoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7,11H,1,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFMBOJMKSQRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651112
Record name {3-[(Prop-2-en-1-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34905-07-2
Record name {3-[(Prop-2-en-1-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-allyloxybenzaldehyde (7.2 g) in methanol (50 ml) at 0° C. was added sodium borohydride (1 g) in portions. The mixture was stirred for 30 minutes, evaporated dissolved in 5% acetic acid and extracted with diethyl ether (3×100 ml) , washed with water (2×100 ml), and sodium bicarbonate (2×100 ml), dried (magnesium sulphate), filtered and evaporated to give 3-allyloxybenzyl alcohol (7.26 g).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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